5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodiazole core, which is a fused heterocyclic system, and a methoxyphenyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the following steps:
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Formation of the Benzodiazole Core: : The initial step involves the cyclization of an appropriate precursor to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodiazole intermediate with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
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Final Cyclization: : The final step involves the cyclization of the intermediate to form the desired compound. This can be achieved through heating the intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
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Reduction: : Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its benzodiazole core is known to interact with various biological targets, making it a candidate for the development of therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The methoxyphenyl group enhances its ability to interact with biological membranes and proteins.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole core can bind to active sites of enzymes, inhibiting their activity, while the methoxyphenyl group can enhance membrane permeability, facilitating the compound’s entry into cells.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share a similar core structure but differ in their substituents.
Methoxyphenyl Compounds: Compounds like 2-methoxybenzylamine and 2-methoxybenzaldehyde have similar functional groups but lack the benzodiazole core.
Uniqueness
The uniqueness of 5-{[(2-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-14-5-3-2-4-10(14)9-16-11-6-7-12-13(8-11)18-15(19)17-12/h2-8,16H,9H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJEADSKKCQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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